molecular formula C6H4F2N2O2 B2932787 2,3-Difluoro-4-nitroaniline CAS No. 1781140-23-5

2,3-Difluoro-4-nitroaniline

Cat. No.: B2932787
CAS No.: 1781140-23-5
M. Wt: 174.107
InChI Key: ODGMXVVBWISCHB-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-nitroaniline is a halogenated aromatic amine with the molecular formula C₆H₄F₂N₂O₂. It features a nitro group (-NO₂) at the 4-position and fluorine atoms at the 2- and 3-positions on the benzene ring. This compound is primarily utilized in organic synthesis and materials science, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials.

Key identifiers include:

  • CAS numbers: Two conflicting entries exist: 292145-76-7 (95% purity, CymitQuimica) and 1781140-23-5 (95% purity, Combi-Blocks) . This discrepancy may stem from isomerism or reporting errors.
  • Molecular weight: 190.10 g/mol (calculated).

Properties

IUPAC Name

2,3-difluoro-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMXVVBWISCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-nitroaniline typically involves the nitration of 2,3-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes. One common method includes the initial fluorination of aniline derivatives followed by nitration. The use of phase transfer catalysts and solid-liquid phase interfaces can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoro-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Difluoro-4-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-nitroaniline and its derivatives involves interactions with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2,3-Difluoro-4-nitroaniline is best understood by comparing it to related halogenated nitroanilines. Below is a detailed analysis:

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Substituent Positions Molecular Formula Purity (%) Key Differences
This compound 292145-76-7 2-F, 3-F, 4-NO₂ C₆H₄F₂N₂O₂ 95 Baseline compound
2,4-Difluoro-5-nitroaniline 123344-02-5 2-F, 4-F, 5-NO₂ C₆H₄F₂N₂O₂ 97 Nitro group shifted to 5-position; altered electronic effects
3,4-Difluoro-2-nitroaniline 1314985-42-6 3-F, 4-F, 2-NO₂ C₆H₄F₂N₂O₂ 98 Fluorines at 3/4 positions; nitro at 2-position
4-Fluoro-3-nitroaniline 364-76-1 4-F, 3-NO₂ C₆H₅FN₂O₂ 100 Single fluorine; higher thermal stability
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 5-F, 2-OCH₃, 4-NO₂ C₇H₆FN₂O₃ N/A Methoxy group enhances solubility; fluorine at 5-position

Key Research Findings

Compounds with meta nitro groups (e.g., 3,4-Difluoro-2-nitroaniline) exhibit distinct electronic properties due to resonance and inductive effects, altering their suitability for coupling reactions .

Thermal and Mechanical Properties :

  • While direct data for this compound is scarce, related compounds like 4-Fluoro-3-nitroaniline show thermal stability up to 300°C, attributed to strong hydrogen bonding and π-stacking .
  • In contrast, DFNA (2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline), a structurally similar compound, undergoes phase transitions at 138°C due to anisotropic crystal packing, suggesting that fluorine positioning significantly impacts thermal behavior .

Synthetic Applications :

  • This compound’s discontinued status contrasts with its analogs (e.g., 2,4-Difluoro-6-nitroaniline), which remain available for nucleophilic substitution reactions in pharmaceutical intermediates .
  • Methoxy-substituted derivatives (e.g., 5-Fluoro-2-methoxy-4-nitroaniline) demonstrate enhanced solubility in polar solvents, broadening their utility in solution-phase syntheses .

Biological Activity

2,3-Difluoro-4-nitroaniline is a compound that has garnered attention in various fields due to its potential biological activities. This article explores the synthesis, biological evaluations, and relevant research findings associated with this compound.

Synthesis Methods

The synthesis of this compound typically involves several steps, including nitration and fluorination reactions. A common approach includes:

  • Nitration : Introduction of the nitro group using a nitrating agent.
  • Fluorination : Substitution of hydrogen atoms with fluorine through electrophilic aromatic substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, compounds containing the 4-nitroaniline moiety demonstrated activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 6.3 µg/mL to higher concentrations depending on structural modifications .

Antitubercular Activity

A derivative related to this compound was evaluated for its antitubercular activity against Mycobacterium tuberculosis. The most potent derivatives showed MIC values as low as 4 μg/mL, indicating strong potential for further development as antitubercular agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed using various cell lines. The results indicated that certain derivatives of this compound possess cytotoxic effects with LC50 values below 1000 µg/mL, suggesting potential use in cancer therapy .

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The compound displayed varying degrees of effectiveness, with notable activity against Gram-positive bacteria. The results are summarized in Table 1.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.3
Escherichia coli25
Pseudomonas aeruginosa50

Research Findings on Metabolism

A study on the metabolic pathways involving similar nitroanilines revealed that aerobic bacteria can utilize these compounds as carbon and nitrogen sources. This metabolic capability suggests environmental implications for the degradation of such compounds in contaminated sites .

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